molecular formula C4H12Br2Si2 B172921 1,2-Dibromo-1,1,2,2-tetramethyldisilane CAS No. 18209-83-1

1,2-Dibromo-1,1,2,2-tetramethyldisilane

Cat. No.: B172921
CAS No.: 18209-83-1
M. Wt: 276.12 g/mol
InChI Key: ADGRBBYRYRELLA-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C4H12Br2Si2 It is characterized by the presence of two bromine atoms and two silicon atoms, each bonded to two methyl groups

Scientific Research Applications

1,2-Dibromo-1,1,2,2-tetramethyldisilane is utilized in several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

“1,2-Dibromo-1,1,2,2-tetramethyldisilane” should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-1,1,2,2-tetramethyldisilane can be synthesized through the bromination of 1,1,2,2-tetramethyldisilane. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms to the silicon atoms.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions. These reactions are conducted in industrial reactors with precise control over temperature, pressure, and reactant concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.

    Reduction Reactions: The compound can be reduced to form 1,1,2,2-tetramethyldisilane.

    Oxidation Reactions: Oxidation can lead to the formation of siloxane compounds.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

    Substitution: Formation of various organosilicon compounds.

    Reduction: Formation of 1,1,2,2-tetramethyldisilane.

    Oxidation: Formation of siloxane derivatives.

Mechanism of Action

The mechanism of action of 1,2-dibromo-1,1,2,2-tetramethyldisilane involves its ability to undergo various chemical transformations. The bromine atoms can participate in nucleophilic substitution reactions, while the silicon atoms can form stable bonds with other elements. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorotetramethyldisilane: Similar structure but with chlorine atoms instead of bromine.

    1,2-Dibromoethane: Contains bromine atoms but lacks silicon atoms.

    1,2-Dibromotetrachloroethane: Contains both bromine and chlorine atoms but no silicon.

Uniqueness

1,2-Dibromo-1,1,2,2-tetramethyldisilane is unique due to the presence of both silicon and bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

bromo-[bromo(dimethyl)silyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12Br2Si2/c1-7(2,5)8(3,4)6/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGRBBYRYRELLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)([Si](C)(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Br2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibromo-1,1,2,2-tetramethyldisilane

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